(1-Methoxybutan-2-yl)(propan-2-yl)amine
Description
"(1-Methoxybutan-2-yl)(propan-2-yl)amine" is a secondary aliphatic amine characterized by a methoxy-substituted butyl chain and an isopropyl group attached to the nitrogen atom. Its structure can be represented as CH2CH(OCH3)CH2CH2-NH-CH(CH3)2, with the methoxy group positioned on the second carbon of the butan-2-yl backbone.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-methoxy-N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C8H19NO/c1-5-8(6-10-4)9-7(2)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
GMDCLBAYPPNPMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)(propan-2-yl)amine involves several steps. One common method is the reaction of 1-methoxybutan-2-ol with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted amines.
Scientific Research Applications
(1-Methoxybutan-2-yl)(propan-2-yl)amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It has potential therapeutic applications and is investigated for its effects on cell function and potential as a drug candidate.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Variation in Methoxy Chain Length
- "(1-Methoxypropan-2-yl)(methyl)amine" (C6H15NO): This compound () features a shorter methoxypropan chain and a methyl group instead of isopropyl. The reduced chain length decreases molecular weight (~117.19 g/mol) and likely enhances volatility compared to the target compound.
- "(2-Methoxyethyl)(1-methoxypropan-2-yl)amine" (C7H17NO2): With two methoxy groups (), this compound exhibits higher polarity and boiling point.
Variation in Amine Substituents
- "Ethylbis(propan-2-yl)amine tert-butyl" (C8H19N): This tertiary amine () replaces the methoxybutan group with a tert-butyl substituent. Its molecular weight (~129.25 g/mol) is lower than the target compound, reflecting the absence of the methoxy group .
- "N-[2-(1H-Indol-3-yl)ethyl]propan-2-amine" (C13H18N2) : This aromatic derivative () incorporates an indole ring, significantly altering its electronic properties. The conjugated π-system enhances UV absorbance and may confer biological activity, contrasting with the purely aliphatic target compound .
Structural and Functional Analogues
- "1-Methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate" (C9H11NO3·C2HF3O2): This protonated amine salt () highlights how ionic forms improve crystallinity for structural characterization. The trifluoroacetate counterion stabilizes the ammonium group, a property absent in the neutral target compound .
Data Table: Key Properties of Selected Amines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
